molecular formula C13H16O9 B8220796 myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate CAS No. 98510-21-5

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate

Cat. No.: B8220796
CAS No.: 98510-21-5
M. Wt: 316.26 g/mol
InChI Key: FEJXOXKCXLEXFK-UHFFFAOYSA-N
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Description

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is a derivative of myo-Inositol, a naturally occurring compound found in various plants and animals. This compound is known for its unique structure, which includes three acetate groups and a methylidyne group attached to the inositol ring. It is used as a building block in the synthesis of more complex molecules and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate typically involves the protection of the hydroxyl groups of myo-Inositol followed by selective acetylation. One common method includes the use of acetic anhydride and a base such as pyridine to introduce the acetate groups. The methylidyne group is introduced using formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate involves its interaction with specific molecular targets and pathways. It is known to increase insulin sensitivity by enhancing the activity of insulin receptors and improving glucose uptake in cells. This compound also plays a role in cellular signaling pathways, particularly those involving inositol phosphates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate is unique due to its specific combination of acetate and methylidyne groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various inositol derivatives and other complex molecules .

Properties

IUPAC Name

(8,9-diacetyloxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-6-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O9/c1-4(14)17-7-10-8(18-5(2)15)12-9(19-6(3)16)11(7)21-13(20-10)22-12/h7-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJXOXKCXLEXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C3C(C1OC(O2)O3)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001218624
Record name myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98510-21-5
Record name myo-Inositol, 1,3,5-O-methylidyne-, 2,4,6-triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001218624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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